molecular formula C10H7F2NO2 B11890831 methyl 5,7-difluoro-1H-indole-3-carboxylate CAS No. 681288-42-6

methyl 5,7-difluoro-1H-indole-3-carboxylate

Cat. No.: B11890831
CAS No.: 681288-42-6
M. Wt: 211.16 g/mol
InChI Key: MSEWYDOGKHOHAA-UHFFFAOYSA-N
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Description

Methyl 5,7-difluoro-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse applications in pharmaceuticals and organic synthesis. This compound, with its unique fluorinated structure, has garnered interest for its potential biological and chemical properties.

Preparation Methods

The synthesis of methyl 5,7-difluoro-1H-indole-3-carboxylate can be achieved through various methods. One such method involves the carboxylic acid catalyzed three-component aza-Friedel-Crafts reaction, which allows for the formation of 3-substituted indoles in water. Another method includes the Fischer indole synthesis, where an optically active cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux in methanol . Industrial production methods often involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

Methyl 5,7-difluoro-1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic substitution reactions are prevalent due to the electron-rich nature of the indole ring. Reagents like halogens and nitrating agents are commonly used.

    Major Products: These reactions can yield a variety of products, including halogenated indoles, nitroindoles, and reduced indole derivatives

Scientific Research Applications

Methyl 5,7-difluoro-1H-indole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its role in developing new therapeutic agents, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism by which methyl 5,7-difluoro-1H-indole-3-carboxylate exerts its effects involves its interaction with various molecular targets. The indole ring system allows it to bind with high affinity to multiple receptors, influencing pathways related to cell growth, apoptosis, and microbial inhibition . The fluorine atoms enhance its binding properties and stability, making it a potent compound in biological systems.

Comparison with Similar Compounds

Methyl 5,7-difluoro-1H-indole-3-carboxylate can be compared with other indole derivatives such as:

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.

    5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Investigated for their antiviral properties.

    Ethyl 3-((2-isonicotinoylhydrazono)methyl)-5-methyl-1H-indole-2-carboxylate: Active against Mycobacterium tuberculosis.

The uniqueness of this compound lies in its fluorinated structure, which enhances its chemical stability and biological activity compared to other indole derivatives.

Biological Activity

Methyl 5,7-difluoro-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family, which is recognized for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its potential mechanisms of action and structure-activity relationships.

Chemical Structure and Properties

  • Molecular Formula : C10H8F2N2O2
  • Molecular Weight : 211.165 g/mol
  • Functional Groups : The compound features two fluorine atoms at the 5 and 7 positions of the indole ring and an ester functional group derived from methanol at the carboxylic acid position.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies suggest that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in the development of antimicrobial agents.

Anticancer Activity

This compound has shown promise as an anticancer agent. Its structural similarity to other indole derivatives, which are known for their anticancer properties, suggests potential efficacy against various cancer cell lines. Preliminary studies indicate that this compound may induce apoptosis in cancer cells, particularly in breast cancer (MCF-7) models .

The specific mechanisms through which this compound exerts its biological effects often involve interactions with cellular receptors or enzymes. These interactions can modulate signaling pathways associated with cell proliferation and apoptosis, contributing to its anticancer effects .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. The presence of fluorine atoms is believed to enhance the compound's solubility and bioavailability compared to other indole derivatives.

Comparative Analysis with Related Compounds

Compound NameCAS NumberKey Features
Methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate1638763-46-8Contains bromine; known for receptor binding
Methyl 5,6-difluoro-1H-indole-2-carboxylate24728885Different fluorination pattern; potential antimicrobial activity
5,7-Difluoro-3-methyl-1H-indole-2-carboxylic acid1785399-14-5Similar structure; differing biological properties

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Anticancer Efficacy : In vitro studies have demonstrated that this compound exhibits cytotoxicity against MCF-7 cells with an IC50 value indicating significant potency compared to standard chemotherapeutic agents .
  • Mechanistic Insights : Research utilizing various biochemical assays has revealed that this compound can modulate key signaling pathways involved in cancer cell survival and proliferation .

Properties

CAS No.

681288-42-6

Molecular Formula

C10H7F2NO2

Molecular Weight

211.16 g/mol

IUPAC Name

methyl 5,7-difluoro-1H-indole-3-carboxylate

InChI

InChI=1S/C10H7F2NO2/c1-15-10(14)7-4-13-9-6(7)2-5(11)3-8(9)12/h2-4,13H,1H3

InChI Key

MSEWYDOGKHOHAA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC2=C1C=C(C=C2F)F

Origin of Product

United States

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